5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
CAS No. |
941923-96-2 |
|---|---|
Molecular Formula |
C27H26N4O4 |
Molecular Weight |
470.529 |
IUPAC Name |
2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3 |
InChI Key |
PEUWGBIVKBGLKW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.6 g/mol. The structure features multiple functional groups, including an oxazole ring, a pyrazolo group, and various aromatic substituents that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. The presence of the oxazole moiety is believed to enhance interaction with microbial targets, leading to effective inhibition of growth .
Analgesic and Anti-inflammatory Properties
Research has demonstrated that derivatives of oxazolones can exhibit analgesic effects. In pharmacological tests such as the writhing test and hot plate test, compounds containing similar structural features have shown reduced pain responses in animal models. Molecular docking studies suggest that these compounds may interact with pain-related biological targets such as COX-1 and COX-2 enzymes, which are crucial in inflammatory processes .
Case Studies
- Analgesic Activity Assessment : A study evaluated the analgesic potential of several oxazolone derivatives through behavioral tests on mice. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, suggesting potential for development as analgesic agents .
- Acute Toxicity Evaluation : The acute toxicity of similar compounds was assessed using OECD guidelines, revealing no lethal effects at tested doses. Histopathological examinations showed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Pathways : By interacting with cyclooxygenase enzymes (COX), the compound may inhibit prostaglandin synthesis, leading to reduced inflammation and pain.
- Antimicrobial Mechanisms : The oxazole ring may facilitate binding to bacterial enzymes or disrupt cell wall synthesis, contributing to its antimicrobial properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.6 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Analgesic Activity | Significant reduction in pain |
| Acute Toxicity | No lethal effects observed |
| Mechanisms of Action | COX inhibition; antimicrobial action |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Several studies have indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. The target mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, a study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Research has shown that compounds with oxazole moieties can exert anti-inflammatory effects by modulating inflammatory pathways. The compound has been evaluated for its ability to reduce pro-inflammatory cytokine levels in cell models, suggesting potential use in treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective properties of pyrazolo[1,5-a]pyrazin derivatives have been explored in models of neurodegenerative diseases. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Anti-inflammatory | Modulation of cytokine release | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a closely related compound in vitro against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and pain scores compared to control groups, alongside decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Case Study 3: Neuroprotection in Animal Models
In a mouse model of neurodegeneration induced by oxidative stress, the compound demonstrated significant neuroprotective effects. Behavioral assessments showed improved cognitive function and reduced neuronal loss in treated animals compared to untreated controls.
Comparison with Similar Compounds
Anticancer Activity
- Ferrocenyl Derivatives: The introduction of a ferrocenyl group in pyrazolo-pyrazinones (e.g., 5-alkyl-2-ferrocenyl derivatives) significantly enhances anticancer activity, with IC₅₀ values as low as 12 µM against A549 cells. The redox-active ferrocene moiety facilitates reactive oxygen species (ROS) generation, contributing to cytotoxicity .
- Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives : Substitutions at positions 2 and 5 critically influence potency. For instance, 2-(4-methoxyphenyl) groups improve membrane permeability, while oxazole-methyl substituents (as in the target compound) may enhance target binding .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- 4-Methoxyphenyl : Enhances lipophilicity and bioavailability, as seen in MK66 and the target compound .
- Fluorophenyl Groups : Introduce metabolic resistance and electronic effects, as observed in fluorophenyl-thiazole derivatives .
- Isopropoxy Groups : Likely improve pharmacokinetic profiles by reducing phase I metabolism .
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including oxazole ring formation, pyrazolo[1,5-a]pyrazine core assembly, and functional group coupling. Critical steps include:
- Oxazole Intermediate Synthesis : Condensation of substituted phenyl groups with methyl oxazole precursors under reflux conditions (e.g., ethanol/acetic acid mixtures) .
- Coupling Reactions : Use of coupling reagents (e.g., NaH or DCC) to link oxazole and pyrazine moieties. Solvent choice (DCM, DMF) and temperature (0–60°C) significantly impact yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates and final products .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing isopropoxy vs. methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What functional groups influence biological activity?
Key groups include:
- Oxazole Ring : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
- Methoxy/Isopropoxy Substituents : Modulate solubility and target binding (e.g., kinase inhibition) .
- Pyrazolo[1,5-a]pyrazine Core : Acts as a scaffold for hydrogen bonding with catalytic residues .
Q. What metabolic pathways are predicted for this compound?
- Phase I Metabolism : Cytochrome P450-mediated oxidation of methoxy/isopropoxy groups to hydroxyl derivatives .
- Phase II Metabolism : Glucuronidation or sulfation of phenolic metabolites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects?
- Substituent Variation : Replace isopropoxy/methoxy groups with halogens, alkyl chains, or polar groups (e.g., -OH, -COOH) to assess potency shifts .
- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
- Computational Docking : Compare binding energies of analogs to identify critical interactions (e.g., hydrophobic vs. hydrogen bonding) .
Q. How can computational modeling predict biological target interactions?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess conformational stability (e.g., GROMACS/AMBER software) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., kinase ATP-binding sites) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity, Western blotting for downstream signaling) .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Knockout/RNAi Models : Compare activity in wild-type vs. target-deficient cells .
Q. How to address stability issues under physiological conditions?
- pH Stability Testing : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Excipient Screening : Add cyclodextrins or surfactants to stabilize labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
